
1-C-(indol-3-yl)glycerol 3-phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-C-(indol-3-yl)glycerol 3-phosphate(2-) is an organophosphate oxoanion resulting the from removal of two protons from the phosphate group of 1-C-(indol-3-yl)glycerol 3-phosphate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-C-(indol-3-yl)glycerol 3-phosphate.
Aplicaciones Científicas De Investigación
Role in Tryptophan Biosynthesis
1-C-(indol-3-yl)glycerol 3-phosphate(2-) (IGP), produced by indole-3-glycerol phosphate synthase (IGPS), plays a critical role in the biosynthesis of tryptophan. This is essential for Mycobacterium tuberculosis virulence and the enzyme's kinetic properties have been studied in detail (Czekster et al., 2009).
Structural Studies
The crystal structure of IGPS from various organisms, including hyperthermophilic archaea like Sulfolobus solfataricus and Pyrococcus furiosus, has been extensively studied. These studies provide insights into the enzyme's stability, especially in extreme conditions, and its mechanism of action (Knöchel et al., 1996), (Arif et al., 2018).
Enzymatic Properties and Kinetics
Studies on Escherichia coli have revealed details about the enzyme's properties, such as its molecular weight, amino acid composition, and synthesis rate. This information is crucial for understanding its role in the tryptophan operon (Creighton & Yanofsky, 1966).
Catalytic Mechanism
Research has delved into the catalytic mechanism of IGPS, exploring how the enzyme facilitates the transformation of its substrates into IGP. This includes studies on substrate binding and the role of specific residues in the catalytic process (Hennig et al., 2002).
Thermodynamic Analysis
Investigations have been conducted on the thermodynamics of reactions catalyzed by tryptophan synthase, which includes the synthesis of IGP. These studies provide a deeper understanding of the enzyme's function and efficiency under different conditions (Kishore et al., 1998).
Role in Plant Biology
Research has also been conducted on the role of IGP synthase in plants, particularly in Arabidopsis. This includes studies on gene expression, regulation, and the enzyme's role in the plant defense system (Liu Xin, 1999).
Implications in Pigment Formation
IGP is linked to the formation of indigoid pigments in plants like Isatis tinctoria (Woad), where it acts as a precursor in the biosynthesis of indigo and related compounds (Maugard et al., 2001).
Propiedades
Nombre del producto |
1-C-(indol-3-yl)glycerol 3-phosphate(2-) |
|---|---|
Fórmula molecular |
C11H12NO6P-2 |
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/p-2 |
Clave InChI |
NQEQTYPJSIEPHW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)

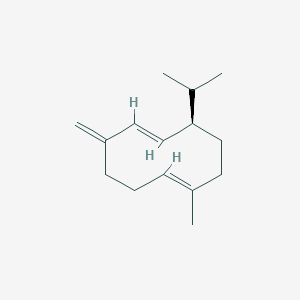
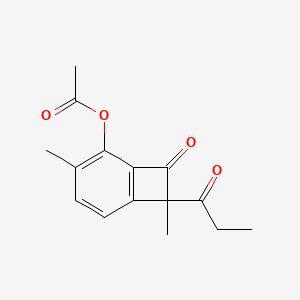
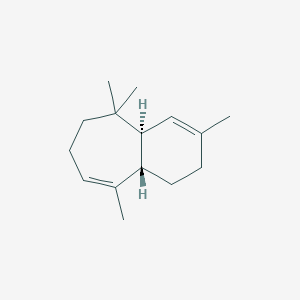
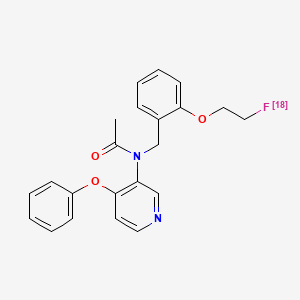

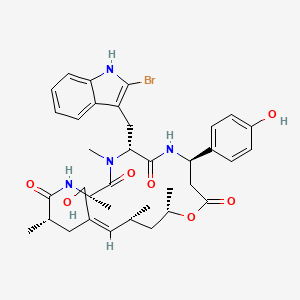
![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
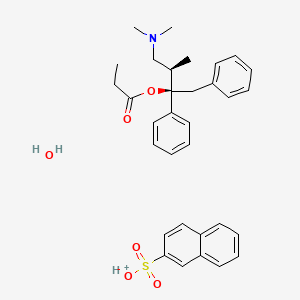
![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
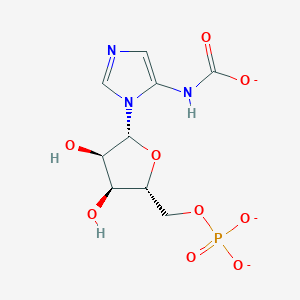
![2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol](/img/structure/B1262755.png)